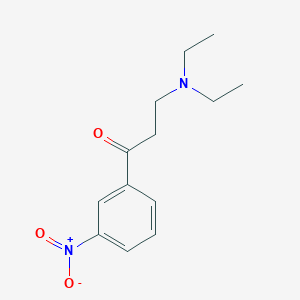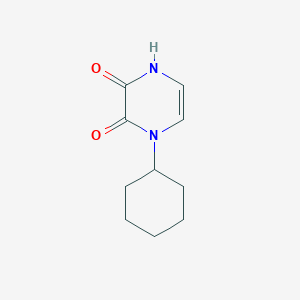
alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol
Overview
Description
Alpha,alpha-bis(cyclopropylmethyl)-benzyl alcohol (ACMBA) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic ether, meaning that it contains two oxygen atoms connected to the same carbon atom in a ring-like structure. ACMBA has been used in a variety of research applications due to its unique structure, which has been shown to be useful in a range of biochemical and physiological processes.
Scientific Research Applications
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand for the synthesis of metal complexes. It has also been used as a reagent for the synthesis of peptides and proteins, and for the synthesis of other organic compounds. In addition, this compound has been used as a substrate in enzymatic reactions, and for the study of enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol is not fully understood. However, it is believed that the cyclic ether structure of this compound is responsible for its unique properties, which make it useful for a range of scientific research applications. Specifically, the cyclic ether structure is thought to provide a stable environment for the formation of hydrogen bonds and other interactions between the molecules. This allows this compound to interact with other molecules in a specific way, which can be used to control the outcome of chemical reactions and other processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some activity as an antioxidant, and to inhibit the growth of some bacteria. It has also been shown to have some anti-inflammatory and anti-cancer effects, although more research is needed to understand the exact mechanisms of action.
Advantages and Limitations for Lab Experiments
Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol has several advantages for use in lab experiments. It is relatively inexpensive and easily available, and it is stable under a variety of conditions. It is also non-toxic and non-volatile, so it can be safely used in a lab setting. However, this compound is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, this compound has a low solubility in some organic solvents, which can limit its use in certain experiments.
Future Directions
The future directions for alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol research are many. One potential direction is to further explore its potential applications in organic synthesis and chemical reactions. Another is to investigate its potential as a ligand for the synthesis of metal complexes. Additionally, further research could be done to explore its potential as a substrate in enzymatic reactions, and to study its biochemical and physiological effects. Finally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
1,3-dicyclopropyl-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYFCDDVJGLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704531 | |
| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92654-59-6 | |
| Record name | 1,3-Dicyclopropyl-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-[[3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid](/img/structure/B3332841.png)


![tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3332860.png)

![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)

